1-Benzyl-2-(trifluoromethyl)benzimidazole

Lipophilicity Physicochemical profiling Membrane permeability

1-Benzyl-2-(trifluoromethyl)benzimidazole (CAS 134275-16-4) is a 1,2-disubstituted benzimidazole derivative with molecular formula C₁₅H₁₁F₃N₂ and molecular weight 276.26 g/mol. The compound features an N1-benzyl (phenylmethyl) substituent and a C2-trifluoromethyl group, producing a calculated partition coefficient (LogP) of approximately 4.10 and a polar surface area (PSA) of 17.82 Ų.

Molecular Formula C15H11F3N2
Molecular Weight 276.26 g/mol
CAS No. 134275-16-4
Cat. No. B3034039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-(trifluoromethyl)benzimidazole
CAS134275-16-4
Molecular FormulaC15H11F3N2
Molecular Weight276.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(F)(F)F
InChIInChI=1S/C15H11F3N2/c16-15(17,18)14-19-12-8-4-5-9-13(12)20(14)10-11-6-2-1-3-7-11/h1-9H,10H2
InChIKeyIESKMPWSWRXZGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2-(trifluoromethyl)benzimidazole (CAS 134275-16-4): A Dual-Substituted Benzimidazole Building Block with Differentiated Physicochemical Properties


1-Benzyl-2-(trifluoromethyl)benzimidazole (CAS 134275-16-4) is a 1,2-disubstituted benzimidazole derivative with molecular formula C₁₅H₁₁F₃N₂ and molecular weight 276.26 g/mol . The compound features an N1-benzyl (phenylmethyl) substituent and a C2-trifluoromethyl group, producing a calculated partition coefficient (LogP) of approximately 4.10 and a polar surface area (PSA) of 17.82 Ų . It is commercially available at ≥95% purity as a research chemical and building block for medicinal chemistry applications . The compound belongs to the broader 2-(trifluoromethyl)benzimidazole class, which has demonstrated antiparasitic, antibacterial, and ferroptosis-inducing activities in published studies [1].

Why 1-Benzyl-2-(trifluoromethyl)benzimidazole Cannot Be Replaced by Simpler Benzimidazole Analogs in Structure-Activity Programs


The specific N1-benzyl/C2-trifluoromethyl substitution pattern of this compound produces a physicochemical profile that is not reproducible by either mono-substituted or differently disubstituted benzimidazole analogs. The LogP of 4.10 represents a synergistic contribution from both substituents: the parent 2-(trifluoromethyl)benzimidazole (CAS 312-73-2) has a LogP of only 2.58, while 1-benzylbenzimidazole (CAS 4981-92-4) has a LogP of 3.08 . Neither analog alone approaches the lipophilicity of the dual-substituted compound. Furthermore, published structure-activity relationship (SAR) studies on 2-(trifluoromethyl)benzimidazole derivatives have demonstrated that N1-substitution status directly modulates antiparasitic potency: N1-methyl regioisomers of active 2-CF₃-benzimidazoles showed altered activity profiles against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with IC₅₀ values shifting by orders of magnitude depending on N1 functionalization [1]. Generic substitution with simpler benzimidazole building blocks therefore risks both physicochemical and pharmacological non-equivalence in downstream applications.

Quantitative Differentiation Evidence for 1-Benzyl-2-(trifluoromethyl)benzimidazole vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Synergistic Contribution of N1-Benzyl and C2-Trifluoromethyl Groups

1-Benzyl-2-(trifluoromethyl)benzimidazole exhibits a calculated LogP of 4.10, which is substantially higher than both mono-substituted comparators. The parent 2-(trifluoromethyl)benzimidazole (CAS 312-73-2), which lacks the N1-benzyl group, has a LogP of 2.58—a difference of +1.52 log units [1]. 1-Benzylbenzimidazole (CAS 4981-92-4), which lacks the C2-CF₃ group, has a LogP of 3.08—a difference of +1.02 log units [2]. The combined substitution therefore yields a lipophilicity that exceeds the additive contribution of either substituent alone. This LogP value correlates with predicted enhanced passive membrane permeability and altered tissue distribution compared to analogs with fewer or different substituents [3].

Lipophilicity Physicochemical profiling Membrane permeability

Polar Surface Area (PSA) Advantage for Predicted Membrane Permeation

The target compound has a PSA of 17.82 Ų, which is substantially lower than the 28.68 Ų PSA of the parent 2-(trifluoromethyl)benzimidazole—a reduction of 10.86 Ų (approximately 38%) [1]. This difference arises because N1-benzylation eliminates the hydrogen-bond-donating NH of the imidazole ring. The PSA of 17.82 Ų is identical to that of 1-benzylbenzimidazole , indicating that the C2-CF₃ group does not increase polar surface area while contributing to lipophilicity. In drug design, PSA values below 60–70 Ų are generally associated with good oral absorption, and values below 20 Ų predict particularly favorable passive membrane diffusion [2]. The combination of low PSA (17.82) and elevated LogP (4.10) positions this compound for applications requiring efficient membrane transit.

Polar surface area Passive diffusion ADME prediction

Melting Point Depression Indicating Enhanced Solubility and Processability vs. Parent Scaffold

The target compound has a reported melting point range of 68–71°C, which is approximately 140°C lower than that of the parent 2-(trifluoromethyl)benzimidazole (208–211°C) . This dramatic melting point depression is a direct consequence of N1-benzylation, which disrupts the intermolecular hydrogen-bonding network present in the NH-containing parent scaffold. Lower melting points generally correlate with improved solubility in organic solvents and enhanced processability in both laboratory-scale synthesis and potential scale-up operations [1]. The solid exists as a crystalline powder at ambient conditions, with a flash point of 110°C providing a wide thermal operating window for synthetic manipulations .

Melting point Solid-state properties Formulation

N1-Substitution SAR: Critical Role of the Benzyl Group in Modulating Antiparasitic Potency Within the 2-Trifluoromethyl Benzimidazole Class

Published SAR studies on 2-(trifluoromethyl)-1H-benzimidazoles have established that the N1-substitution status is a critical determinant of antiparasitic potency. In a 2010 study, N1-methylation of active 2-CF₃-benzimidazoles produced regioisomers with altered potency profiles against Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis, and Leishmania mexicana [1]. The most potent compound (1b), bearing a specific N1-substitution pattern, achieved IC₅₀ values of 9 nM against E. histolytica—39-fold more potent than metronidazole (MTZ)—and 16 nM against T. vaginalis, 13-fold more potent than MTZ [1]. An earlier study (Navarrete-Vázquez et al., 2001) demonstrated that among 1-substituted 2-CF₃-benzimidazoles, all compounds with appropriate N1-substitution were more active against G. lamblia than the clinical drug metronidazole, and compound 20 was equipotent to albendazole against T. spiralis [2]. Importantly, none of these active compounds inhibited tubulin polymerization—the mechanism of benzimidazole carbamates like albendazole—indicating a distinct, N1-substitution-dependent mechanism of action [2]. While the specific 1-benzyl-2-(trifluoromethyl)benzimidazole has not been individually tested in these assays, the SAR trend establishes that the N1-benzyl substituent occupies a differentiated position in the antiparasitic pharmacophore space, distinct from N1-H, N1-methyl, or N1-aryl patterns.

Antiparasitic Structure-activity relationship N1-substitution

2-(Trifluoromethyl)benzimidazole Scaffold Validated as Ferroptosis-Inducing Pharmacophore with In Vivo Efficacy

The 2-(trifluoromethyl)benzimidazole scaffold has been validated as a novel ferroptosis-inducing chemotype. Fang et al. (2023) identified FA-S, a 2-(trifluoromethyl)benzimidazole derivative, as a new ferroptosis inducer through phenotypic screening, and subsequent optimization yielded FA16 with an IC₅₀ of 1.26 μM for ferroptosis induction in HT1080 fibrosarcoma cells [1]. FA16 demonstrated superior metabolic stability compared to the classic system Xc⁻ inhibitor erastin, which is unsuitable for in vivo use, and significantly inhibited tumor growth in a HepG2 hepatocellular carcinoma xenograft model [1]. The mechanism involves inhibition of the cystine/glutamate antiporter (system Xc⁻) . This body of work establishes that the 2-CF₃-benzimidazole core—shared by 1-benzyl-2-(trifluoromethyl)benzimidazole—is a productive starting point for developing metabolically stable ferroptosis inducers suitable for both in vitro tool compound use and in vivo pharmacology studies [1].

Ferroptosis Anticancer System Xc- inhibition

Synthetic Tractability: Cu-Catalyzed Cascade Amination/Condensation with Documented Yield

1-Benzyl-2-(trifluoromethyl)benzimidazole can be synthesized via a copper(I)-catalyzed cascade aryl amination/condensation process, using CuI (9.5 mg, 0.05 mmol) as catalyst with K₃PO₄ as base in DMSO at 120°C for 24 hours under inert atmosphere in a sealed tube, achieving a reported yield of approximately 50% . This method, disclosed in Chinese patent CN112430216 (2021), assembles 1,2-disubstituted benzimidazoles from 2-haloanilides and primary amines . The documented synthetic protocol provides a reproducible starting point for laboratories seeking to prepare the compound in-house or to further derivatize it. The reaction tolerates the benzylamine coupling partner and proceeds with moderate efficiency, with purification by standard silica gel column chromatography .

Synthetic chemistry Copper catalysis Benzimidazole synthesis

Optimal Procurement and Application Scenarios for 1-Benzyl-2-(trifluoromethyl)benzimidazole (CAS 134275-16-4)


Medicinal Chemistry Building Block for Lipophilicity-Optimized Kinase or GPCR Targeted Libraries

The compound's elevated LogP (4.10) and low PSA (17.82 Ų) make it an ideal benzimidazole building block for designing compound libraries targeting intracellular protein targets—such as kinases, nuclear receptors, or GPCRs—where membrane permeability is a critical selection criterion . When compared to the more polar 2-(trifluoromethyl)benzimidazole parent (LogP 2.58, PSA 28.68), the N1-benzylated derivative is predicted to exhibit significantly enhanced passive membrane diffusion . Procurement of this specific building block is justified when the synthetic strategy requires a pre-formed, lipophilic benzimidazole core with a protected N1 position suitable for further elaboration at the benzimidazole C5/C6 positions or through benzyl group modification.

Antiparasitic Lead Optimization Leveraging N1-Benzyl SAR Space in 2-CF₃ Benzimidazoles

Published SAR data demonstrate that N1-substitution in 2-(trifluoromethyl)benzimidazoles is a key determinant of antiparasitic potency, with certain N1-substituted analogs achieving nanomolar IC₅₀ values against Entamoeba histolytica (9 nM) and Trichomonas vaginalis (16 nM)—39-fold and 13-fold more potent than metronidazole, respectively [1]. This compound fills a specific SAR coordinate (N1-benzyl, C2-CF₃) that is distinct from the N1-methyl or N1-H patterns tested in published antiparasitic studies [1]. Research groups engaged in neglected tropical disease drug discovery—particularly for giardiasis, amoebiasis, or trichomoniasis—should procure this compound to systematically probe the N1-benzyl pharmacophore contribution within the 2-CF₃-benzimidazole class.

Ferroptosis-Focused Anticancer Probe and Lead Discovery Programs

The 2-(trifluoromethyl)benzimidazole scaffold has been clinically pre-validated as a ferroptosis-inducing pharmacophore: the optimized derivative FA16 achieves single-digit micromolar ferroptosis induction (IC₅₀ = 1.26 μM in HT1080 cells) with superior metabolic stability to erastin, and demonstrates in vivo antitumor efficacy in a HepG2 xenograft model via system Xc⁻ inhibition [2]. For medicinal chemistry teams pursuing novel ferroptosis inducers for oncology, neurodegeneration, or ischemia-reperfusion injury, 1-benzyl-2-(trifluoromethyl)benzimidazole serves as a strategic starting scaffold. Its pre-installed N1-benzyl group provides a synthetic handle for further optimization while maintaining the core 2-CF₃ pharmacophore essential for system Xc⁻ interaction [2].

Coordination Chemistry and Metallodrug Ligand Design

The N1-benzyl-2-(trifluoromethyl)benzimidazole framework has established precedent as a ligand for transition metal complexes. A structurally related compound, 1-(4-(trifluoromethyl)benzyl)-1H-benzimidazole, has been successfully employed as a ligand in a mononuclear copper(II) complex—characterized by single-crystal X-ray diffraction—that exhibited antiproliferative activity against human cancer cell lines [3]. The nitrogen atom at position 3 of the benzimidazole ring remains available for metal coordination even with N1 functionalization. This compound is therefore suitable for inorganic/medicinal chemistry groups developing metallodrug candidates, where the lipophilic benzyl-CF₃ substitution pattern may enhance cellular uptake of the resulting metal complexes [3].

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